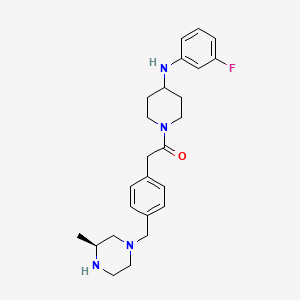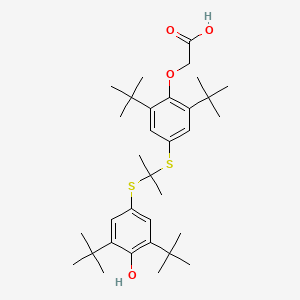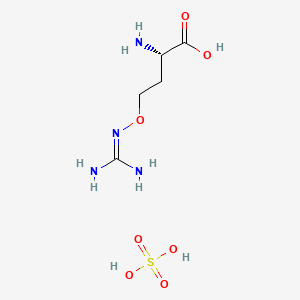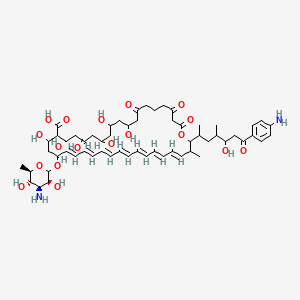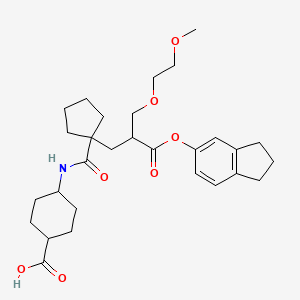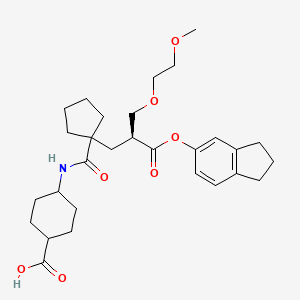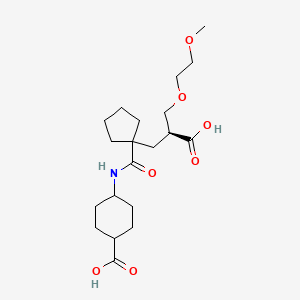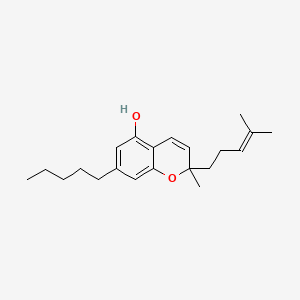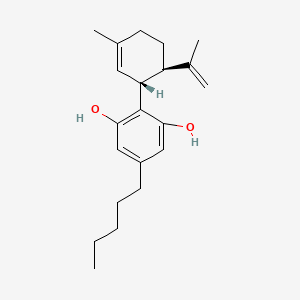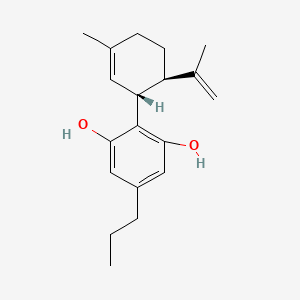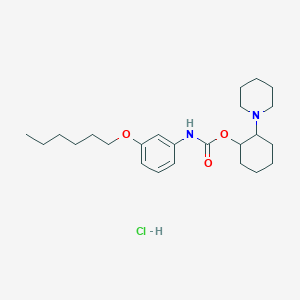
Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- is a bioactive chemical.
Scientific Research Applications
Smooth Muscle Effects
Carbanilic acid derivatives, such as the one , have shown effects on smooth muscle. For example, Mai et al. (1996) found that these derivatives relax smooth muscle, attenuate spontaneous contractions, and impact the muscle's response to various stimulants. This suggests a potential role in affecting membrane fluidity and calcium availability, which might be related to antiulcer activity (Mai, Bauer, Nosál'ová, Mátyás, & Bezáková, 1996).
Anticholinergic Effects
Faff et al. (1978) investigated the anticholinergic effects of various esters, including those related to carbanilic acid. They found that only benzilic acid esters, like ANC-30, showed significant anticholinergic properties, indicating the potential for these compounds in medicinal applications (Faff, Woliński, Bandolet, & Bąk, 1978).
Interaction with Herbicides
Dortenzio and Norris (1979) examined the interaction between the methyl ester of diclofop and desmedipham, which is structurally related to carbanilic acid esters. They observed that combining these compounds decreased the control of certain weeds under both greenhouse and field conditions, suggesting a possible antagonistic interaction in agricultural applications (Dortenzio & Norris, 1979).
Environmental Exposure and Biomarkers
Silva et al. (2013) studied environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound structurally similar to the one . They found that oxidative metabolites of DINCH in urine can be used as biomarkers for exposure assessment, highlighting the importance of monitoring environmental exposure to such compounds (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Vascular Smooth Muscle Effects
Sotníková (1992) explored the effects of a carbanilate derivative (BK 129) on canine vascular smooth muscle. The study demonstrated the compound's ability to relax arterial rings and inhibit responses to various stimuli, indicating a potential application in vascular health research (Sotníková, 1992).
Synthesis and Medicinal Chemistry
Kiss and Fülöp (2014) discussed the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which are important precursors for pharmacologically interesting compounds, including certain carbanilates. These compounds are found in natural products and antibiotics, underscoring their significance in medicinal chemistry (Kiss & Fülöp, 2014).
properties
CAS RN |
38198-42-4 |
|---|---|
Product Name |
Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- |
Molecular Formula |
C24H39ClN2O3 |
Molecular Weight |
439 g/mol |
IUPAC Name |
(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-18-28-21-13-11-12-20(19-21)25-24(27)29-23-15-7-6-14-22(23)26-16-8-5-9-17-26;/h11-13,19,22-23H,2-10,14-18H2,1H3,(H,25,27);1H |
InChI Key |
WIKPLDNFNROQFE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-] |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



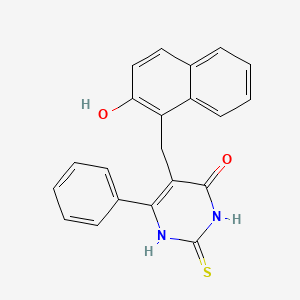
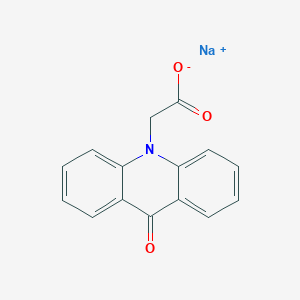
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
